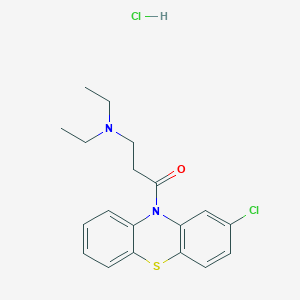
Chloracyzine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloracyzine hydrochloride is a phenothiazine derivative Phenothiazines are a class of compounds known for their diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloracyzine hydrochloride typically involves the following steps:
Formation of the Phenothiazine Core: The phenothiazine core is synthesized through the cyclization of diphenylamine with sulfur.
Chlorination: The phenothiazine core is then chlorinated to introduce the chlorine atom at the 2-position.
Acylation: The chlorinated phenothiazine is acylated with 3-(diethylamino)propionyl chloride to introduce the diethylamino propionyl group at the 10-position.
Formation of the Chloride Salt: The final step involves the formation of the chloride salt to yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same steps outlined above. The reaction conditions are optimized for yield and purity, and the process is scaled up to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Chloracyzine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
Chloracyzine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phenothiazine derivatives.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of psychiatric disorders and as an antiemetic.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Chloracyzine hydrochloride involves its interaction with various molecular targets and pathways:
Dopamine Receptors: The compound acts as an antagonist at dopamine receptors, which is the basis for its antipsychotic effects.
Histamine Receptors: It also blocks histamine receptors, contributing to its antihistaminic effects.
Serotonin Receptors: The compound’s interaction with serotonin receptors is associated with its antiemetic properties.
Comparison with Similar Compounds
Chloracyzine hydrochloride can be compared with other phenothiazine derivatives:
Chlorpromazine: Similar in structure but with different substituents, used primarily as an antipsychotic.
Prochlorperazine: Another phenothiazine derivative with antiemetic and antipsychotic properties.
Perphenazine: Used for its antipsychotic effects, with a different substitution pattern on the phenothiazine core.
Uniqueness
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique chemical structure and diverse reactivity make it a valuable tool for scientific research and industrial applications.
Properties
CAS No. |
1045-82-5 |
|---|---|
Molecular Formula |
C19H22Cl2N2OS |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
1-(2-chlorophenothiazin-10-yl)-3-(diethylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C19H21ClN2OS.ClH/c1-3-21(4-2)12-11-19(23)22-15-7-5-6-8-17(15)24-18-10-9-14(20)13-16(18)22;/h5-10,13H,3-4,11-12H2,1-2H3;1H |
InChI Key |
QELDTSNVBZMBTQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl |
Canonical SMILES |
CCN(CC)CCC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl |
Key on ui other cas no. |
1045-82-5 |
Related CAS |
800-22-6 (Parent) |
Synonyms |
chloracizine chloracizine hydrochloride chloracizine methiodide chloracysine chloracyzine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















